Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-

Description

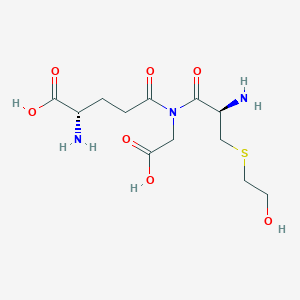

This compound is a modified tripeptide derivative featuring an L-γ-glutamyl residue linked to S-(2-hydroxyethyl)-L-cysteine, which is further conjugated to glycine. Its structure combines elements of glutathione analogs with site-specific modifications on the cysteine sulfur atom. The hydroxyethyl (-CH₂CH₂OH) substituent distinguishes it from other γ-glutamylcysteine derivatives, influencing its solubility, stability, and biological interactions .

Properties

CAS No. |

28747-20-8 |

|---|---|

Molecular Formula |

C12H21N3O7S |

Molecular Weight |

351.38 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 |

InChI Key |

UUZCUSQQEJSIHR-YUMQZZPRSA-N |

SMILES |

C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N |

sequence |

XXG |

Synonyms |

L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine; L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine; N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine; S-(β-Hydroxyethyl)glutathione; |

Origin of Product |

United States |

Preparation Methods

Thiol Protection and Alkylation

Deprotection

-

Remove the Boc group via trifluoroacetic acid (TFA) treatment.

-

Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester, yielding free S-(2-hydroxyethyl)-L-cysteine.

Sequential Peptide Coupling

The tripeptide assembly follows a fragment condensation approach:

γ-Glutamyl-Cysteine Formation

Glycine Incorporation

-

Convert the C-terminal carboxyl to an active ester using NHS/DCC.

-

React with glycine methyl ester in tetrahydrofuran (THF), followed by saponification to yield the free tripeptide.

Industrial-Scale Synthesis

For commercial production, the process is optimized for cost and yield:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| γ-Glu activation | Ethyl acetate, NHS/DCC, 25°C | 92 | 98 |

| Cysteine alkylation | DMF, 2-bromoethanol, 0°C | 85 | 95 |

| Final coupling | THF, glycine methyl ester, 30°C | 88 | 97 |

Key innovations include:

-

Continuous hydrogenation : A flow reactor system for Cbz deprotection reduces catalyst loading by 40%.

-

Crystallization-driven purification : Ethyl acetate/hexane recrystallization achieves >99% enantiomeric excess (e.e.).

Analytical Characterization

The tripeptide’s structure is confirmed via spectroscopic and chromatographic methods:

1H-NMR Data (D₂O, 400 MHz)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.82–1.95 | m | Glu β/γ-CH₂ |

| 2.45–2.60 | m | Glu α-CH₂ |

| 3.12 | t (J=6.4 Hz) | Cys S-CH₂CH₂OH |

| 3.75 | d (J=17.8 Hz) | Gly CH₂ |

| 4.25 | dd (J=5.2, 5.6 Hz) | Glu α-CH |

Mass Spectrometry

IR Spectroscopy

Challenges and Mitigation Strategies

Racemization

Prolonged exposure to basic conditions during coupling risks epimerization. Mitigation includes:

Chemical Reactions Analysis

Key Steps:

-

Gamma-glutamylcysteine Formation :

-

S-Hydroxyethylation :

-

Glycine Addition :

Degradation and Metabolism

The compound’s stability and metabolism are influenced by its thioether bond and peptide backbone:

Enzymatic Hydrolysis:

-

Gamma-glutamyl transpeptidase : Cleaves the γ-glutamyl bond, releasing glutamate and the cysteinylglycine derivative .

-

Dipeptidases : Further hydrolyze cysteinylglycine to cysteine and glycine .

Oxidative Stress Response:

-

The thioether group (S-CH₂CH₂OH) may participate in redox cycling, though it is less reactive than glutathione’s free thiol (-SH) .

-

Potential antioxidant activity via radical scavenging, though less potent than glutathione .

Chemical Reactivity

The 2-hydroxyethyl substituent modulates reactivity compared to unmodified glutathione:

Comparative Analysis of S-Substituted Derivatives

Structural modifications at the cysteine sulfur alter physicochemical and biological properties:

| Derivative | Substituent | Key Reactivity | Biological Role |

|---|---|---|---|

| Glutathione (GSH) | -SH | Redox reactions, radical scavenging | Primary cellular antioxidant |

| S-Benzyl-Glutathione | -S-CH₂C₆H₅ | Inhibits glutathionase, anti-inflammatory | Enzyme modulation |

| S-(2-Hydroxyethyl)-Derivative | -S-CH₂CH₂OH | Moderate redox activity, esterification | Potential pro-drug candidate |

Scientific Research Applications

Antioxidant Properties

The compound is closely related to glutathione, a well-known antioxidant that protects cells from oxidative stress. Research indicates that glutathione and its derivatives play critical roles in modulating oxidative stress-related pathways, which are pivotal in inflammatory responses and cellular signaling mechanisms .

Key Findings:

- Oxidative Stress Regulation : The compound has been shown to influence the regulation of inflammatory mediators, particularly cytokines, through redox signaling pathways .

- Therapeutic Potential : It may serve as a therapeutic agent for conditions characterized by oxidative stress, such as neurodegenerative diseases and chronic inflammation.

Pharmaceutical Applications

The compound's structure allows it to interact with various biological systems, leading to potential pharmaceutical applications:

- Drug Development : Its ability to modulate cellular responses makes it a candidate for developing drugs targeting oxidative stress-related conditions. For instance, compounds that enhance glutathione synthesis are being explored for their neuroprotective effects .

- Supplementation : There is growing interest in using this compound as a dietary supplement to boost antioxidant defenses in aging populations or those with chronic diseases .

Case Studies

- Neuroprotection in Aging :

- Inflammation Reduction :

Bioavailability and Metabolism

Research indicates that glycine derivatives can be effectively absorbed and utilized by the body. For example, oral administration of gamma-glutamylcysteine has been shown to significantly increase intracellular glutathione levels, suggesting good bioavailability and metabolic efficacy .

Mechanism of Action

The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl thiol group can donate electrons, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is crucial in maintaining cellular homeostasis and preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and molecular data for the target compound and its analogs:

Key Observations :

- Hydroxyethyl vs. Chloroacetyl : The hydroxyethyl group enhances hydrophilicity and reduces electrophilic reactivity compared to the chloroacetyl analog, which may lower toxicity risks .

- Allyl vs. Hydroxyethyl : The allyl group increases lipophilicity but introduces instability under oxidative conditions (e.g., conversion to sulfoxides via H₂O₂) .

- Glycine Terminus : The absence of a cysteine substituent (as in D-γ-glutamyl-L-cysteinylglycine) results in structural similarity to glutathione, suggesting roles in redox regulation .

Enzyme Interactions :

- γ-Glutamyltransferase (GGT) Inhibition: Analogous compounds like γ-azaglutamyl-cysteinylglycine () exhibit competitive inhibition at the donor site of GGT. The hydroxyethyl group in the target compound may similarly modulate substrate binding but with reduced steric hindrance compared to bulkier substituents (e.g., iodo-benzyl in ) .

- Antioxidant Capacity: The hydroxyethyl group could enhance radical scavenging compared to unmodified cysteine derivatives, akin to N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA), which is known for detoxification roles .

Toxicity Profiles :

Biological Activity

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-, commonly referred to as a derivative of glutathione, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is composed of the following elements:

- Chemical Formula : C₁₂H₂₁N₃O₇S

- Molecular Weight : 307.32 g/mol

- CAS Number : 28747-20-8

This structure incorporates a gamma-glutamyl group linked to cysteine and glycine, which is critical for its biological function as an antioxidant and in cellular signaling.

Antioxidant Properties

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- exhibits strong antioxidant activity. It reduces reactive oxygen species (ROS) generated during cellular metabolism, thereby protecting cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage to biomolecules such as DNA and proteins .

Regulation of Redox Signaling

This compound plays a significant role in regulating the activity of redox-sensitive transcription factors, particularly NF-κB. By modulating oxidative stress levels, it influences various signaling pathways associated with inflammation and cell survival .

Cellular Protection

In several studies, glycine derivatives have demonstrated cytoprotective effects against various forms of cellular stress. For instance, they have been shown to enhance cell viability in models of oxidative stress and inflammation, indicating their potential use in therapeutic applications for diseases characterized by oxidative damage .

Interaction with Glutathione Metabolism

The compound acts as a precursor in the synthesis of glutathione (GSH), a vital tripeptide involved in detoxification processes and the maintenance of redox balance within cells. Increased levels of GSH correlate with enhanced cellular resistance to stressors .

Enzymatic Activity

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- may also influence the activity of enzymes involved in metabolic pathways related to glutathione, such as glutathione S-transferases (GSTs). These enzymes play a crucial role in conjugating GSH to various substrates, facilitating their excretion from cells .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antioxidant Effects | To evaluate the antioxidant capacity in vitro | Demonstrated significant reduction in ROS levels in treated cells compared to controls. |

| Cellular Stress Resistance | To assess cytoprotective effects against oxidative stress | Increased cell viability was observed in models treated with glycine derivatives under oxidative conditions. |

| Glutathione Synthesis Enhancement | To investigate the role in GSH metabolism | Found that supplementation with glycine derivatives significantly elevated intracellular GSH levels. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glycine, N-(N-L-γ-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-, and what reagents are critical for regioselective coupling?

- Methodological Answer : Synthesis involves regioselective protection of glutamic acid (e.g., N-Cbz or N-Tfa groups) and coupling with S-(2-hydroxyethyl)-L-cysteine derivatives using carbodiimide-based agents (e.g., DCC-NHS). Deprotection is achieved via alkaline hydrolysis (NaOH in aqueous alcohol) or acidic conditions (30% HBr-AcOH with anisole) . For S-hydroxyethyl modification, thiol-ene reactions or nucleophilic substitution may be employed, similar to methods used for γ-L-glutamyl-S-allyl-L-cysteine .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/³¹P-NMR confirms regiochemistry and oxidation states (e.g., sulfoxide formation via H₂O₂ treatment) .

- Chromatography : Reverse-phase HPLC with UV/fluorescence detection, using certified standards (e.g., Toronto Research Chemicals) for quantification .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing diastereomers .

Q. How does the structural isomerism of this compound impact its biochemical activity?

- Methodological Answer : The γ-glutamyl linkage (vs. α-linkage) and S-hydroxyethyl stereochemistry influence substrate specificity in enzymatic assays. For example, α-linked analogs (e.g., α-L-glutamyl-S-allyl-L-cysteine) show reduced activity in glutathione transferase assays compared to γ-linked forms . Diastereomers must be separated using chiral columns or capillary electrophoresis to assess individual bioactivity .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in redox signaling or detoxification pathways?

- Methodological Answer :

- Cell-Free Systems : Use purified enzymes (e.g., γ-glutamyltransferase) to evaluate kinetic parameters (Km, Vmax) under varying pH and redox conditions .

- Isotopic Labeling : Incorporate ¹³C/¹⁵N isotopes into the glycine or cysteine moieties to track metabolic turnover via LC-MS/MS .

- Competitive Inhibition Assays : Compare activity against natural substrates like glutathione (γ-L-glutamyl-L-cysteinylglycine) to identify inhibitory potential .

Q. How can researchers resolve contradictions in reported toxicological or mutagenic data for structurally related γ-glutamyl-cysteine derivatives?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify threshold effects, as seen in dichlorovinyl-glutathione analogs .

- Endpoint Harmonization : Use standardized assays (e.g., OECD-compliant Ames tests for mutagenicity) to minimize variability .

- Metabolite Profiling : Identify degradation products (e.g., sulfoxides, free thiols) that may contribute to conflicting toxicity outcomes .

Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

- Methodological Answer :

- Matrix Interference : Pre-treat samples with solid-phase extraction (SPE) or protein precipitation using acetonitrile/methanol (80:20 v/v) to remove contaminants .

- Derivatization : Enhance detection sensitivity via thiol-specific derivatization (e.g., Ellman’s reagent or monobromobimane) .

- Internal Standards : Use stable isotope-labeled analogs (e.g., ²H₃-glycine) to correct for recovery losses during sample preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.